molecular formula C17H21NO2 B8333098 7-(Heptyloxy)quinoline-3-carbaldehyde

7-(Heptyloxy)quinoline-3-carbaldehyde

Cat. No.: B8333098
M. Wt: 271.35 g/mol
InChI Key: GEVKFVAAESDMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Heptyloxy)quinoline-3-carbaldehyde is a quinoline derivative featuring a heptyloxy (C₇H₁₅O-) substituent at position 7 and a formyl (-CHO) group at position 3 of the quinoline ring. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for versatile functionalization.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

7-heptoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C17H21NO2/c1-2-3-4-5-6-9-20-16-8-7-15-10-14(13-19)12-18-17(15)11-16/h7-8,10-13H,2-6,9H2,1H3

InChI Key

GEVKFVAAESDMFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC2=NC=C(C=C2C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Quinoline-3-carbaldehyde Derivatives

Compound Substituent (Position) Melting Point (°C) Yield (%) Lipophilicity (LogP)* Key Reference
7-Chloro-2-methoxyquinoline-3-carbaldehyde Cl (7), OMe (2) 102–104 74 ~3.1
7-Chloro-2-ethoxyquinoline-3-carbaldehyde Cl (7), OEt (2) Not reported 72 ~3.5
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde Cl (2), OCF₃ (7) Not reported Not reported ~4.2
7-(Heptyloxy)quinoline-3-carbaldehyde OHeptyl (7) Not reported Not reported Estimated >5.0 Inferred

*Lipophilicity values estimated using fragment-based methods (e.g., ClogP).

Key Observations :

  • Halogen vs. In contrast, the heptyloxy group introduces significant hydrophobicity, which may improve passive diffusion across biological membranes but reduce aqueous solubility .
  • Chain Length : Ethoxy (C₂) and methoxy (C₁) substituents yield moderate lipophilicity (LogP ~3–3.5), whereas the heptyloxy chain (C₇) drastically increases LogP, aligning with trends observed in triazole derivatives with heptyloxy groups .

Key Observations :

  • The Vilsmeier–Haack reaction is a common method for introducing formyl groups at position 3 of quinolines .
  • Nucleophilic substitution at position 7 (e.g., replacing Cl with alkoxy groups) typically requires polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) .

Table 3: Antimicrobial Activity of Selected Quinoline-3-carbaldehydes

Compound Microbial Target Inhibition Zone (mm) Reference
9-Bromo-4-oxo-pyranoquinoline-3-carbaldehyde E. coli 14.2 ± 1.2
7-Methyl-4-oxo-pyranoquinoline-3-carbaldehyde S. aureus (antifungal) 13.25 ± 0.5
7-Chloro-2-methoxyquinoline-3-carbaldehyde Not reported Not tested
This compound Hypothesized broad-spectrum activity Not tested Inferred

Key Observations :

  • Pyrano-fused quinoline carbaldehydes (e.g., 4-oxo derivatives) show notable antibacterial and antifungal activity, likely due to increased planarity and π-π stacking with microbial enzymes .

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